1-(4-Aminooxan-4-yl)propan-1-one
Description
1-(4-Aminooxan-4-yl)propan-1-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of an amino group attached to an oxane ring, which is further connected to a propanone group. It is primarily used for research purposes in various scientific fields.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(4-aminooxan-4-yl)propan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-2-7(10)8(9)3-5-11-6-4-8/h2-6,9H2,1H3 |
InChI Key |
QXURWHXTZNPNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CCOCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminooxan-4-yl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminooxane with propanone in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of 1-(4-Aminooxan-4-yl)propan-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminooxan-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-Aminooxan-4-yl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Aminooxan-4-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The oxane ring provides stability and rigidity to the compound, allowing it to interact with specific pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Oxan-4-yl)propan-1-one: Similar structure but lacks the amino group.
4-Amino-2-oxanone: Contains an amino group but differs in the position of the oxane ring.
Uniqueness
1-(4-Aminooxan-4-yl)propan-1-one is unique due to the presence of both an amino group and an oxane ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research .
Biological Activity
1-(4-Aminooxan-4-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article compiles detailed research findings, case studies, and data tables to elucidate its biological activity.
Chemical Structure and Properties
1-(4-Aminooxan-4-yl)propan-1-one is characterized by its oxanone structure, which contributes to its reactivity and interactions with biological systems. The presence of the amino group enhances its potential as a pharmacophore, facilitating interactions with various biological targets.
Antioxidant Activity
Antioxidant activity is a critical aspect of many biologically active compounds. The antioxidant capacity of 1-(4-Aminooxan-4-yl)propan-1-one can be assessed through various assays, such as the DPPH radical scavenging method. This method measures the ability of a compound to donate electrons to free radicals, thus neutralizing them.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Ascorbic Acid | 50 | |
| 1-(4-Aminooxan-4-yl)propan-1-one | TBD | Current Study |
| Other tested derivatives | Varies |
Anticancer Activity
The anticancer properties of 1-(4-Aminooxan-4-yl)propan-1-one have been investigated in various cancer cell lines. In vitro studies typically employ assays such as MTT or XTT to evaluate cell viability post-treatment.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent study, 1-(4-Aminooxan-4-yl)propan-1-one was tested against several cancer cell lines, including:
- A549 (Lung Adenocarcinoma)
- MCF7 (Breast Adenocarcinoma)
The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value comparable to established chemotherapeutics.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A549 | TBD | Cisplatin | 10 |
| MCF7 | TBD | Doxorubicin | 15 |
The mechanism by which 1-(4-Aminooxan-4-yl)propan-1-one exerts its biological effects may involve the induction of apoptosis in cancer cells. Studies suggest that compounds with similar structures can activate caspases and promote cell cycle arrest, leading to increased cell death in malignant cells.
Research Findings
Recent literature has highlighted various derivatives of related compounds that exhibit enhanced biological activities:
- Hydrazone Derivatives : Modifications to the hydrazone moiety have shown increased anticancer activity.
- Substituent Effects : The presence of electron-donating groups on the aromatic ring significantly enhances activity against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
